molecular formula C18H21N3O2S B2845928 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034268-76-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2845928
CAS No.: 2034268-76-1
M. Wt: 343.45
InChI Key: NFMYQMRFKAECCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic organic compound featuring a pyrazole core, a thiophene moiety, and a dimethylfuran carboxamide side chain. The pyrazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the thiophene and furan groups contribute to π-π stacking interactions and solubility modulation. Structural elucidation of such compounds often relies on crystallographic techniques, such as those implemented in the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-8-12(2)21(20-11)16(17-6-5-7-24-17)10-19-18(22)15-9-13(3)23-14(15)4/h5-9,16H,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMYQMRFKAECCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=C(OC(=C2)C)C)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring, a thiophene ring, and a furan carboxamide moiety. The general synthetic route typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine and suitable diketones.
  • Thiophene Integration : The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
  • Carboxamide Formation : The final step involves coupling with appropriate carboxylic acid derivatives under basic conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The pyrazole and thiophene rings facilitate π-π stacking interactions, while the furan moiety enhances solubility and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies have shown that certain furan derivatives can scavenge free radicals, potentially mitigating oxidative stress in biological systems .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Alkaline Phosphatase : Screening against human recombinant alkaline phosphatase revealed potential inhibitory activity .
  • Nucleotidases : The compound was also tested for its inhibitory potential against ecto-nucleotidases, which play crucial roles in nucleotide metabolism .

Study 1: Antioxidant Properties

A study assessed the protective effects of similar furan derivatives against oxidative damage in lens tissues. The results indicated that these compounds could inhibit superoxide radicals, contributing to their potential use in preventing cataracts .

Study 2: Enzyme Inhibition Profile

In a screening study involving multiple alkaline phosphatases (h-TNAP, h-IAP), the compound demonstrated varying degrees of inhibition. This suggests its utility in therapeutic applications targeting conditions associated with enzyme dysregulation .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to related compounds:

Compound NameBiological ActivityMechanism
This compoundAntioxidant; Enzyme InhibitorScavenging free radicals; Binding to enzyme active sites
Furan Derivative AAntioxidantFree radical scavenging
Furan Derivative BEnzyme InhibitorCompetitive inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The compound’s uniqueness lies in its combination of pyrazole, thiophene, and furan motifs. Below is a comparative analysis with structurally related compounds:

Compound Core Heterocycles Key Functional Groups Potential Applications
Target Compound Pyrazole, Thiophene, Furan Carboxamide, Ethyl linker Enzyme inhibition, Receptor modulation
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole, Carbamate Carbamate, Ureido, Hydroxy group Antiviral agents, Protease inhibitors
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole, Ureido Hydroperoxide, Ureido, Thiazole Oxidative stress targeting, Anticancer
Key Observations:

Heterocycle Substitutions :

  • The target compound employs a thiophene ring, which differs from the thiazole groups in analogs. Thiophene (sulfur-containing) and thiazole (nitrogen-sulfur-containing) exhibit distinct electronic profiles, impacting binding affinity and metabolic stability.
  • The pyrazole in the target compound may enhance rigidity compared to the more flexible ureido linkages in compounds .

However, carbamates are more prone to hydrolysis, whereas carboxamides are generally more stable. The hydroperoxide group in one compound suggests redox activity, absent in the target molecule, which may limit its utility in oxidative environments .

Physicochemical and Pharmacokinetic Properties

Hypothetical comparisons based on structural analogs:

Property Target Compound Thiazol-5-ylmethyl Carbamate
Molecular Weight ~400–450 g/mol (estimated) ~600–650 g/mol
LogP ~3.0 (moderate lipophilicity) ~2.5 (lower due to polar carbamate)
Solubility Moderate (furan enhances solubility) Low (bulky substituents reduce solubility)
Metabolic Stability High (pyrazole resists oxidation) Moderate (carbamate susceptible to hydrolysis)
Discussion:
  • The target compound’s dimethylfuran group likely improves solubility compared to bulkier analogs in .
  • Pyrazole’s stability may confer longer half-life relative to thiazole-based compounds, which often require structural optimization to resist enzymatic degradation .

Q & A

Basic: What are the typical synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Preparation of the pyrazole core (e.g., 3,5-dimethyl-1H-pyrazole via condensation of acetylacetone with hydrazine hydrate under acidic conditions) .
  • Step 2: Coupling the pyrazole with thiophene derivatives via nucleophilic substitution or alkylation.
  • Step 3: Introducing the furan-carboxamide moiety through amide bond formation (e.g., using carbodiimide coupling agents).
    Characterization:
  • Intermediates are purified via recrystallization or column chromatography.
  • Structural confirmation relies on 1H/13C NMR (e.g., pyrazole protons at δ 2.2–2.5 ppm, thiophene aromatic signals at δ 6.5–7.5 ppm) and IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity in the final step of synthesizing this compound?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to test variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading. Analyze interactions using response surface methodology .
  • Byproduct Mitigation: Use HPLC or TLC to monitor reaction progress and identify side products (e.g., unreacted intermediates or hydrolysis byproducts). Adjust pH or add scavengers (e.g., molecular sieves for water-sensitive steps) .
  • Case Study: highlights cyclization in DMF with iodine/triethylamine to minimize sulfur byproducts, achieving >70% purity via recrystallization .

Basic: What spectroscopic and computational techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks for pyrazole (N–CH3 at δ 2.2–2.4 ppm), thiophene (δ 6.5–7.5 ppm), and furan-carboxamide (C=O at ~168 ppm in 13C NMR) .
  • Mass Spectrometry: Confirm molecular weight (e.g., calculated m/z for C₁₉H₂₂N₄O₂S: 394.15) using ESI-MS or HRMS .
  • Computational Validation: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

Advanced: How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer:

  • Crystallography: Perform single-crystal X-ray diffraction to identify H-bond donors/acceptors (e.g., pyrazole N–H or amide C=O groups). Use SHELX software for refinement .
  • Solubility Prediction: Analyze H-bond networks with Mercury Software ; strong intermolecular H-bonds (e.g., N–H⋯O=C) reduce solubility in nonpolar solvents. Modify substituents (e.g., –OCH3 for enhanced hydrophilicity) .
  • Case Study: discusses Etter’s graph-set analysis to classify H-bond motifs (e.g., R₂²(8) rings) and their impact on crystal packing .

Basic: What are the primary challenges in scaling up the synthesis of this compound from lab to pilot plant?

Methodological Answer:

  • Purification Bottlenecks: Replace column chromatography with recrystallization or distillation for cost-effective scaling.
  • Reagent Compatibility: Avoid hazardous solvents (e.g., DMF) in large batches; switch to ethanol/water mixtures for safer workup .
  • Process Monitoring: Implement PAT (Process Analytical Technology) tools like inline FTIR to track reaction endpoints .

Advanced: How can computational methods resolve contradictions between experimental and predicted bioactivity data?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with COX-2 or kinase targets). Compare binding energies with experimental IC₅₀ values .
  • MD Simulations: Run GROMACS trajectories (50 ns) to assess conformational stability in aqueous vs. lipid membranes.
  • Data Reconciliation: Apply Bayesian statistics to weigh conflicting results (e.g., poor in vitro activity vs. strong in silico binding) and prioritize synthesis of analogs .

Basic: What are the standard protocols for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC (e.g., new peaks at tR = 3–4 min indicate hydrolysis) .
  • Stability-Indicating Methods: Validate UHPLC-PDA methods with resolution >2.0 between parent compound and degradants .

Advanced: How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

Methodological Answer:

  • Quench Studies: Halt reactions at 10%, 50%, and 90% completion. Isolate intermediates via flash chromatography or SPE (Solid-Phase Extraction) .
  • In Situ Techniques: Use ReactIR to detect transient species (e.g., nitrenes or carbenes) during amide coupling.
  • Case Study: used X-ray crystallography to identify trichloroethyl intermediates in thiadiazole synthesis, confirming a cyclization mechanism .

Basic: What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Methodological Answer:

  • Standardized Protocols: Document solvent grades (e.g., anhydrous DMF), reaction vessel types (e.g., Schlenk flasks for air-sensitive steps), and stirring rates.
  • QC Checkpoints: Validate intermediates at each step via melting point and NMR before proceeding .

Advanced: How can machine learning models predict novel derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Dataset Curation: Compile structural (SMILES) and bioactivity data (e.g., IC₅₀, logP) into a QSAR database .
  • Model Training: Use Random Forest or Graph Neural Networks to correlate substituents (e.g., –CF3 or –OCH3) with target binding affinity.
  • Validation: Synthesize top-predicted analogs and compare experimental vs. predicted activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.